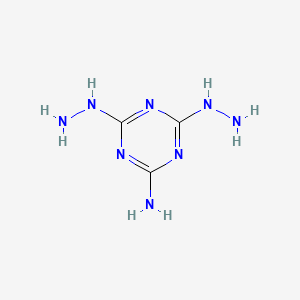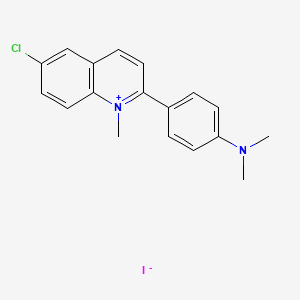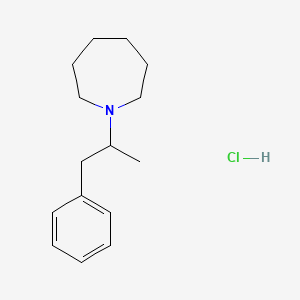![molecular formula C7H10O B14696215 2-Oxatricyclo[4.2.0.0~1,3~]octane CAS No. 26147-41-1](/img/structure/B14696215.png)
2-Oxatricyclo[4.2.0.0~1,3~]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxatricyclo[4200~1,3~]octane is a unique organic compound characterized by its tricyclic structure containing an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxatricyclo[4.2.0.0~1,3~]octane can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which are essential for various applications.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxatricyclo[4.2.0.0~1,3~]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized using peracids to form epoxides . Bromination reactions can also occur, leading to the formation of bromolactones .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include peracids for oxidation and bromine for bromination. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound include epoxides and bromolactones. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-Oxatricyclo[4.2.0.0~1,3~]octane has several scientific research applications:
Biology: Its unique structure allows for the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxatricyclo[4.2.0.0~1,3~]octane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various transformations, leading to the formation of intermediates that interact with specific pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxatricyclo[4.1.1.0(2,4)]octane: This compound has a similar tricyclic structure but differs in the position of the oxygen atom and the overall ring size.
8-Oxabicyclo[3.2.1]octane: Another related compound with a bicyclic structure, commonly used in organic synthesis.
Uniqueness
2-Oxatricyclo[420
Propiedades
Número CAS |
26147-41-1 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
2-oxatricyclo[4.2.0.01,3]octane |
InChI |
InChI=1S/C7H10O/c1-2-6-7(8-6)4-3-5(1)7/h5-6H,1-4H2 |
Clave InChI |
OOYKPPQLUNFCTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3(C1CC3)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



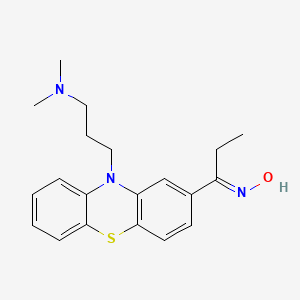
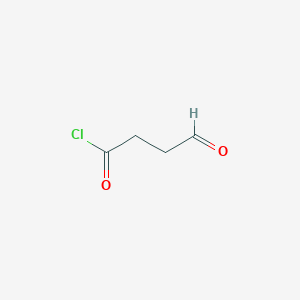
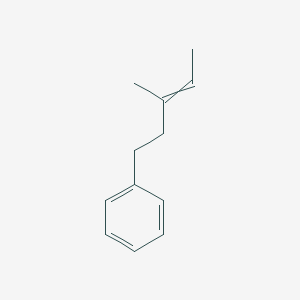

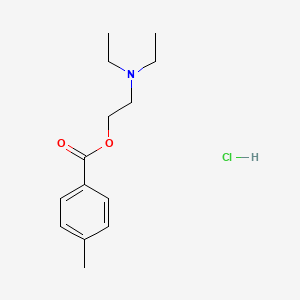
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
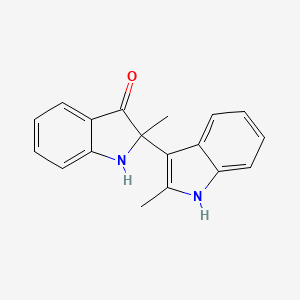
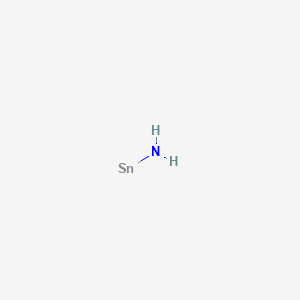
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
